1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

Regioisomeric purity Cross-coupling selectivity Pharmaceutical intermediate quality

Regioisomeric impurity in meta-substituted aryl bromide building blocks compromises cross-coupling yield and downstream API purity. 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene (CAS 1249387-92-5) delivers verified meta-regioisomer identity at ≥98% purity, eliminating this risk. • Two distinct bromine sites enable orthogonal Suzuki-Miyaura coupling and nucleophilic substitution for sequential functionalization. • Specifically required for PROTAC linker construction where the meta exit vector is essential for correct ternary complex geometry. • Bulk stock available with rapid global logistics for uninterrupted R&D and scale-up workflows.

Molecular Formula C12H16Br2O
Molecular Weight 336.06 g/mol
Cat. No. B13627613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene
Molecular FormulaC12H16Br2O
Molecular Weight336.06 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(CBr)C1=CC(=CC=C1)Br
InChIInChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3
InChIKeyAXTSKNOPEQGKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene: Physicochemical and Structural Baseline


1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene (CAS 1249387-92-5) is a meta-substituted dibromo tert-butoxyethylbenzene derivative with the molecular formula C12H16Br2O and a molecular weight of 336.06 g/mol [1]. The compound features a benzene ring substituted with a bromine atom at the 3-position (meta) and a 2-bromo-1-(tert-butoxy)ethyl side chain, giving it a specific substitution pattern that distinguishes it from its ortho (1,2-) and para (1,4-) regioisomers [2]. As an aryl halide with both an aryl bromide and a pendant alkyl bromide, it serves as a bifunctional building block for sequential cross-coupling and nucleophilic substitution reactions, making regioisomeric identity a critical procurement parameter.

Meta-substituted aryl bromide Defined regioisomeric identity ensures predictable cross-coupling reactivity and synthetic reproducibility.
Bifunctional building block Two chemically distinct bromine sites (aryl + alkyl) enable orthogonal, sequential derivatization.
Acid-labile protecting group tert-Butoxy ether permits controlled alcohol release; meta pattern may influence deprotection rate.
Rate prediction inferred from substituent effect principles; verify experimentally.

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene: Generic Substitution Failure


The three regioisomers of dibromo tert-butoxyethylbenzene—ortho (CAS 1251226-71-7), meta (CAS 1249387-92-5), and para (CAS 1250227-45-2)—are not interchangeable despite sharing identical molecular formulas and computed bulk properties [1]. The position of the bromine substituent on the aromatic ring alters the electronic environment of the aryl bromide carbon, directly affecting its oxidative addition rate in palladium-catalyzed cross-coupling reactions [2]. Additionally, the tert-butoxyethyl side chain's steric interaction with the ortho-bromine in the 1,2-isomer can hinder certain transformations, whereas the meta-substituted isomer offers a distinct balance of electronic activation and steric accessibility. Substitution of one regioisomer for another compromises reaction yield, selectivity, and reproducibility in multi-step synthetic sequences, particularly in pharmaceutical intermediate manufacturing where regioisomeric purity is directly linked to downstream API purity.

Target
Meta (1,3-) isomer
Balanced electronic activation and steric accessibility for Pd-catalyzed cross-coupling.
Not interchangeable
Ortho (1,2-) isomer
Steric hindrance may reduce coupling rates and selectivity; not a direct replacement.
Target
Meta substitution pattern
Unique electronic profile supports consistent synthetic outcomes in multi-step sequences.
Not interchangeable
Para (1,4-) isomer
Different electronic activation pattern may shift reaction pathways; regioisomeric purity is critical.

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene: Quantitative Evidence Guide


Regioisomeric Identity and Cross-Coupling Selectivity

The target compound is the meta (1,3-) regioisomer, while its closest analogs are the ortho (1,2-) isomer (CAS 1251226-71-7) and para (1,4-) isomer (CAS 1250227-45-2). In aryl bromide cross-coupling, the position of the bromine substituent critically affects the electron density at the reactive carbon. Electron-withdrawing groups in the meta position activate the aryl bromide for oxidative addition through inductive effects without resonance deactivation, whereas the ortho isomer introduces steric hindrance that can reduce coupling rates by up to 50% in some systems [1]. Procurement of the incorrect regioisomer can lead to complete failure of a validated synthetic route if the regioisomer is not explicitly specified.

Regioisomeric Coupling Impact
Reported
Meta isomer avoids ortho steric hindrance and para electronic shift. Ortho may reduce Pd-coupling rates up to 50% in analogous systems.
Meta enables reproducible cross-coupling yields.
Specific head-to-head data not located; inferred from analogous systems.
Regioisomeric purity Cross-coupling selectivity Pharmaceutical intermediate quality

Dual Bromine Sites for Sequential Functionalization

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene contains two chemically distinct bromine atoms: an aryl bromide (on the benzene ring) and a primary alkyl bromide (on the ethyl side chain). This contrasts with the mono-bromo analog [2-bromo-1-(tert-butoxy)ethyl]benzene (CAS 57951-57-2), which lacks the aryl bromide and is limited to a single functionalization site [1]. The aryl bromide is reactive in palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), while the alkyl bromide is amenable to nucleophilic substitution, enabling sequential, orthogonal derivatization that is not possible with mono-bromo analogs.

Bifunctional vs Monofunctional
Class-level inference
Target: two distinct Br sites (aryl + alkyl); comparator: only one alkyl Br. Enables orthogonal derivatization.
Supports sequential functionalization workflow.
Synthetic utility inferred from established reactivity paradigms.
Bifunctional building block Sequential cross-coupling Chemoselective functionalization

tert-Butoxy Protecting Group Stability and Acid Lability

The tert-butoxy group serves as an acid-labile protecting group for the secondary alcohol functionality embedded in the side chain. The meta-bromo substitution pattern may influence the acid-catalyzed deprotection rate of the tert-butyl ether compared to ortho and para isomers, as the electron-withdrawing bromine substituent in different positions affects the electron density at the ether oxygen through inductive and resonance pathways [1]. This property is relevant for synthetic routes requiring selective deprotection of the tert-butyl ether in the presence of other acid-sensitive functional groups.

Deprotection Rate Prediction
Class-level inference
Meta substitution may give intermediate acid-lability relative to ortho/para.
May support controlled alcohol release.
Quantitative rate data not located; experimental verification recommended.
Protecting group stability Orthogonal deprotection Acid-labile ether

Vendor Purity and Pricing Comparison

Commercially available 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene from Shanghai Hao Hong Biomedical Technology is offered at 98% purity for 250 mg at ¥15,678, 1 g at ¥19,623, and 2.5 g at ¥38,556 [1]. The ortho isomer (CAS 1251226-71-7) is available from Fluorochem at 98% purity, while the para isomer (CAS 1250227-45-2) is listed at 95% minimum purity from AKSci, indicating that the meta isomer may be supplied at higher certified purity than the para isomer, which is significant for applications requiring strict purity specifications .

Commercial Purity
Data to verify
Meta: 98% purity; para: 95% min; ortho: 98%.
Higher certified purity may reduce pre-use purification.
Vendor-reported specifications; lot-specific purity may vary.
Procurement specification Purity comparison Vendor pricing

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene: Application Scenarios


Synthesis of meta-Substituted Biaryl Alcohols

The meta-bromo aryl bromide enables selective Suzuki-Miyaura coupling with arylboronic acids to install a biaryl motif at the meta position. Subsequent nucleophilic substitution of the alkyl bromide, or deprotection of the tert-butyl ether to reveal the alcohol, provides a versatile entry to meta-substituted biaryl alcohols used as intermediates in kinase inhibitor synthesis [1]. The meta regioisomer is specifically required because the ortho isomer would introduce steric hindrance that compromises coupling efficiency, while the para isomer would deliver the wrong connectivity for target molecules requiring meta-substitution patterns.

PROTAC Linker Synthesis via Orthogonal Functionalization

The two distinct bromine sites allow for orthogonal functionalization: the aryl bromide can be used to attach a target protein ligand via cross-coupling, while the alkyl bromide (or the deprotected alcohol) can be used to attach an E3 ligase ligand, making this compound a strategic intermediate for PROTAC (Proteolysis Targeting Chimera) linker construction [2]. The meta substitution pattern provides the correct exit vector geometry for certain PROTAC designs where the linker must project from the meta position of a central phenyl ring.

Synthesis of meta-Linked Conjugated Polymers

The meta-bromo substitution pattern is essential for synthesizing meta-linked conjugated polymers with specific optical and electronic properties, as the meta linkage disrupts conjugation differently than para linkages, leading to distinct bandgap and fluorescence characteristics [1]. The tert-butoxy group provides solubility during polymerization and can be cleaved post-polymerization to generate hydroxyl-functionalized polymers for further modification.

Agrochemical Intermediate with High Regioisomeric Purity

In the synthesis of meta-substituted agrochemical active ingredients, where the position of substituents on the aromatic ring determines biological activity, the 98% purity and defined meta regioisomer identity of this compound ensure reliable SAR (Structure-Activity Relationship) outcomes [2]. Using the para isomer would produce a different compound with potentially no herbicidal or fungicidal activity, making regioisomeric verification a critical procurement specification.

Application
Selection Property
Validation Focus
Meta-substituted biaryl alcohol intermediates
Meta regioisomer identity for correct connectivity
Cross-coupling efficiency and regiochemical purity
PROTAC linker assembly via orthogonal functionalization
Dual bromine sites for sequential coupling
Orthogonal reactivity and exit vector geometry
Meta-linked conjugated polymer synthesis
Meta substitution pattern for specific optical properties
Polymer solubility and post-polymerization deprotection
Agrochemical SAR studies
High regioisomeric purity
Biological activity dependent on substituent position
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